molecular formula C20H21N3O3S2 B285585 2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No.: B285585
M. Wt: 415.5 g/mol
InChI Key: OCUODGXUXGKDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BSBISPE and has a molecular formula of C24H26N4O2S2. BSBISPE has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

BSBISPE exerts its effects through various mechanisms, including the inhibition of protein kinases and the modulation of various signaling pathways. Studies have shown that BSBISPE inhibits the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. BSBISPE also modulates various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BSBISPE has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Studies have also shown that BSBISPE modulates the expression of various genes involved in cell survival and death, including Bcl-2 and Bax.

Advantages and Limitations for Lab Experiments

One of the advantages of using BSBISPE in lab experiments is its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress. BSBISPE also has anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases. However, one of the limitations of using BSBISPE is its potential toxicity, which needs to be studied further.

Future Directions

There are several future directions for BSBISPE research, including studying its potential use in combination with other drugs for cancer treatment, investigating its potential as a neuroprotective agent, and studying its effects on other signaling pathways. Additionally, further studies are needed to investigate the potential toxicity of BSBISPE and its safety for use in humans.
Conclusion:
In conclusion, BSBISPE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSBISPE has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research. Although further studies are needed to investigate its potential toxicity and safety for use in humans, BSBISPE holds promise as a potential candidate for cancer treatment, neuroprotection, and anti-inflammatory activity.

Synthesis Methods

BSBISPE has been synthesized using various methods, including the reaction of 2-mercapto-1-piperidineethanone with 1-(benzenesulfonyl)-2-nitrobenzene, followed by reduction with palladium on carbon and hydrogen gas. Another method involves the reaction of 2-mercapto-1-piperidineethanone with 1-(benzenesulfonyl)-2-chlorobenzene, followed by reaction with potassium thioacetate.

Scientific Research Applications

BSBISPE has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that BSBISPE inhibits the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. BSBISPE also has neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis. Additionally, BSBISPE has anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as arthritis.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C20H21N3O3S2/c24-19(22-13-7-2-8-14-22)15-27-20-21-17-11-5-6-12-18(17)23(20)28(25,26)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2

InChI Key

OCUODGXUXGKDLA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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